Sodium 4-(methoxycarbonyl)pyridine-3-sulfinate
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Overview
Description
Sodium 4-(methoxycarbonyl)pyridine-3-sulfinate is a chemical compound with the molecular formula C7H6NO4SNa It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(methoxycarbonyl)pyridine-3-sulfinate typically involves the sulfonation of 4-(methoxycarbonyl)pyridine. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonate group at the desired position on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(methoxycarbonyl)pyridine-3-sulfinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinates, sulfides, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 4-(methoxycarbonyl)pyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: This compound can be used in biochemical assays and as a probe in studying enzyme mechanisms.
Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Sodium 4-(methoxycarbonyl)pyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the pyridine ring can engage in electrophilic aromatic substitution. These interactions enable the compound to modify other molecules and exert its effects in different chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- Sodium pyridine-3-sulfonate
- Sodium 4-carboxypyridine-3-sulfinate
- Sodium 4-(methylsulfonyl)pyridine-3-sulfinate
Uniqueness
Sodium 4-(methoxycarbonyl)pyridine-3-sulfinate is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group can influence the compound’s solubility, stability, and interaction with other molecules, making it valuable in specific applications where these properties are advantageous.
Biological Activity
Sodium 4-(methoxycarbonyl)pyridine-3-sulfinate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C8H9NNaO3S
- Molecular Weight : Approximately 223.18 g/mol
- Functional Groups : Contains a methoxycarbonyl group and a sulfinate group attached to a pyridine ring.
The specific arrangement of these functional groups significantly influences the compound's reactivity and biological interactions. The methoxycarbonyl group enhances solubility and stability, while the sulfinate group contributes to its nucleophilic properties.
This compound exhibits various mechanisms of action that contribute to its biological activity:
- Nucleophilic Substitution : The sulfinate group can participate in nucleophilic substitution reactions, which are crucial for interactions with biomolecules.
- Metal Coordination : The pyridine ring can coordinate with metal ions, influencing catalytic processes and potentially enhancing biological activity.
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties by disrupting microbial cell membranes or interfering with metabolic pathways.
Biological Activities
-
Antimicrobial Properties :
Research indicates that this compound has potential antimicrobial activity against various pathogens. The compound’s ability to disrupt microbial membranes is hypothesized to be a key factor in its effectiveness. -
Anticancer Potential :
Several derivatives of this compound are being investigated for their anticancer properties. These studies focus on the ability of the compound to induce apoptosis in cancer cells and inhibit tumor growth. -
Enzyme Inhibition :
The compound may act as an inhibitor for specific enzymes involved in disease processes, although detailed studies are required to elucidate these interactions fully.
Table 1: Summary of Biological Activities
Research Applications
This compound is being utilized in various research applications:
- Organic Synthesis : Used as a reagent for forming carbon-sulfur bonds, contributing to the synthesis of more complex molecules.
- Medicinal Chemistry : Investigated as a pharmaceutical intermediate with potential applications in drug development.
- Industrial Uses : Employed in the production of specialty chemicals and as a catalyst in various industrial processes.
Properties
Molecular Formula |
C7H6NNaO4S |
---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
sodium;4-methoxycarbonylpyridine-3-sulfinate |
InChI |
InChI=1S/C7H7NO4S.Na/c1-12-7(9)5-2-3-8-4-6(5)13(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
BUGZQUUAJVHRJI-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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